

Application Notes and Protocols: Evoxine In Vitro Immune Suppression Assay

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Compound of Interest		
Compound Name:	Evoxine	
Cat. No.:	B1671825	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Evoxine** is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family.[1][2] Preliminary research suggests that **Evoxine** and related compounds, such as Evodiamine, possess immunomodulatory properties. Specifically, Evodiamine has been shown to inhibit the proliferation of activated T cells and modulate inflammatory signaling pathways.[3][4][5][6][7] This document provides detailed protocols for assessing the in vitro immune suppressive effects of **Evoxine** on T lymphocytes, focusing on cell proliferation and cytokine secretion. The provided methodologies are foundational for researchers investigating the potential of **Evoxine** as an immunomodulatory agent.

Data Presentation

Table 1: Summary of Quantitative Data on the Effect of Evodiamine (a related compound) on T-Cell Proliferation and Cytokine Secretion



Parameter	Cell Type	Treatment	Concentrati on Range	Key Findings	Reference
T-Cell Proliferation	Human Peripheral Blood T-Cells	Evodiamine	0.37 - 10 μmol/L	Dose- dependent inhibition of activated T- cell proliferation.	
IC50 for Proliferation	Human Peripheral Blood T-Cells	Evodiamine	Not specified	IC50 of (1.5±0.3)μmol /L for T-cell proliferation.	
Cytokine Secretion (IL- 17A)	Human Peripheral Blood T-Cells	Evodiamine	1.11, 3.33, 10 μmol/L	Significant inhibition of IL-17A secretion.	
Cytokine Secretion (IL- 2, IL-4, IL-10)	Human Peripheral Blood T-Cells	Evodiamine	1.11, 3.33, 10 μmol/L	No significant effect on IL-2, IL-4, and IL-10 secretion.	
Cytokine Secretion (IL- 6, TNF-α)	Murine Models (Ulcerative Colitis)	Evodiamine	Not specified	Downregulati on of proinflammat ory cytokines IL-1β, IL-6, IL-8, and TNF-α.	[3]
Cytokine Expression (IL-6, CCL2)	Human THP- 1 Macrophages	Evoxine	Not specified	Inhibits hypercapnic suppression of IL-6 and CCL2 expression.	[8]



Experimental Protocols T-Cell Proliferation Assay using CFSE Staining

This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[9][10][11][12]

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- · L-glutamine
- Anti-CD3 antibody (clone OKT3)
- Anti-CD28 antibody (clone CD28.2)
- Human IL-2
- CFSE (Carboxyfluorescein succinimidyl ester)
- Phosphate Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- **Evoxine** (dissolved in DMSO)
- 96-well round-bottom culture plates
- Flow cytometer



Methodology:

- Isolation of PBMCs:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
 - Wash the collected cells twice with PBS.
- CFSE Staining:
 - Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
 - Prepare a 5 μM working solution of CFSE in PBS.
 - Add an equal volume of the CFSE working solution to the cell suspension.
 - Incubate for 10 minutes at 37°C, protected from light.
 - Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).
 - Incubate on ice for 5 minutes.
 - Wash the cells three times with complete RPMI 1640 medium.
- Cell Culture and Stimulation:
 - Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
 - Coat a 96-well plate with anti-CD3 antibody (1 μg/mL in PBS) for 2-4 hours at 37°C. Wash the wells with PBS.



- Plate 100 μL of the cell suspension into the coated wells.
- Add 50 μL of medium containing anti-CD28 antibody (1 μg/mL) and IL-2 (20 U/mL).
- Add 50 μ L of medium containing various concentrations of **Evoxine** (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO).
- Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:
 - Harvest the cells from the plate.
 - Wash with PBS containing 2% FBS.
 - Acquire the samples on a flow cytometer equipped with a 488 nm laser.
 - Analyze the CFSE fluorescence in the lymphocyte gate. Proliferation is measured by the appearance of successive peaks with halved fluorescence intensity.

Cytokine Secretion Assay by ELISA

This protocol describes the quantification of secreted cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16][17]

Materials:

- Supernatants from the T-cell proliferation assay
- ELISA plate
- Capture antibody (e.g., anti-human IL-17A)
- Detection antibody (biotinylated, e.g., anti-human IL-17A)
- · Recombinant cytokine standard
- Streptavidin-HRP



- TMB substrate solution
- Stop solution (e.g., 2N H2SO4)
- Coating buffer (e.g., phosphate buffer)
- Wash buffer (PBS with 0.05% Tween-20)
- Assay diluent (e.g., PBS with 10% FBS)
- Microplate reader

Methodology:

- Plate Coating:
 - Dilute the capture antibody in coating buffer to the recommended concentration.
 - Add 100 μL of the diluted capture antibody to each well of the ELISA plate.
 - Incubate overnight at 4°C.
- Blocking:
 - Wash the plate three times with wash buffer.
 - Add 200 μL of assay diluent to each well to block non-specific binding.
 - Incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:
 - Wash the plate three times.
 - Prepare serial dilutions of the recombinant cytokine standard in assay diluent.
 - Add 100 μL of the standards and culture supernatants to the respective wells.
 - Incubate for 2 hours at room temperature.

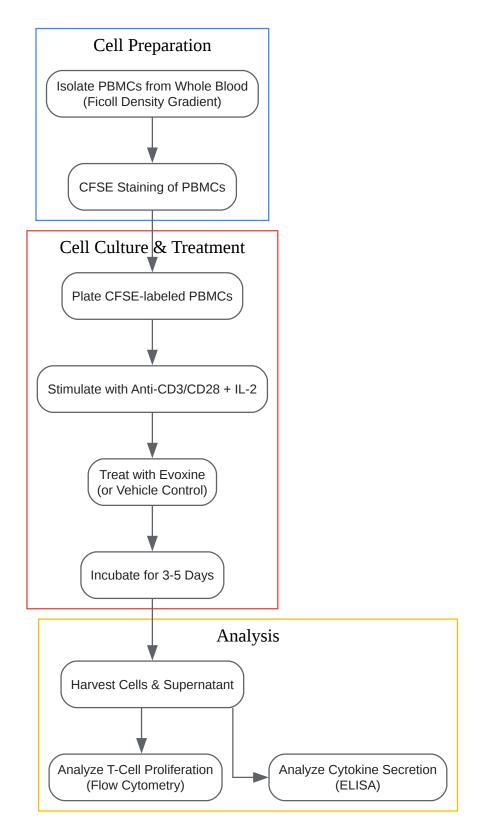


- Detection Antibody Incubation:
 - Wash the plate four times.
 - Dilute the biotinylated detection antibody in assay diluent.
 - Add 100 μL of the diluted detection antibody to each well.
 - Incubate for 1 hour at room temperature.
- Streptavidin-HRP Incubation and Signal Development:
 - Wash the plate four times.
 - Dilute Streptavidin-HRP in assay diluent.
 - Add 100 μL of the diluted Streptavidin-HRP to each well.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the plate five to seven times.
 - Add 100 μL of TMB substrate solution to each well.
 - Incubate for 15-30 minutes in the dark until a color develops.
 - Add 50 μL of stop solution to each well.
- Data Analysis:
 - Read the absorbance at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance versus the concentration of the standards.
 - Calculate the concentration of the cytokine in the samples based on the standard curve.

Mandatory Visualizations



Experimental Workflow



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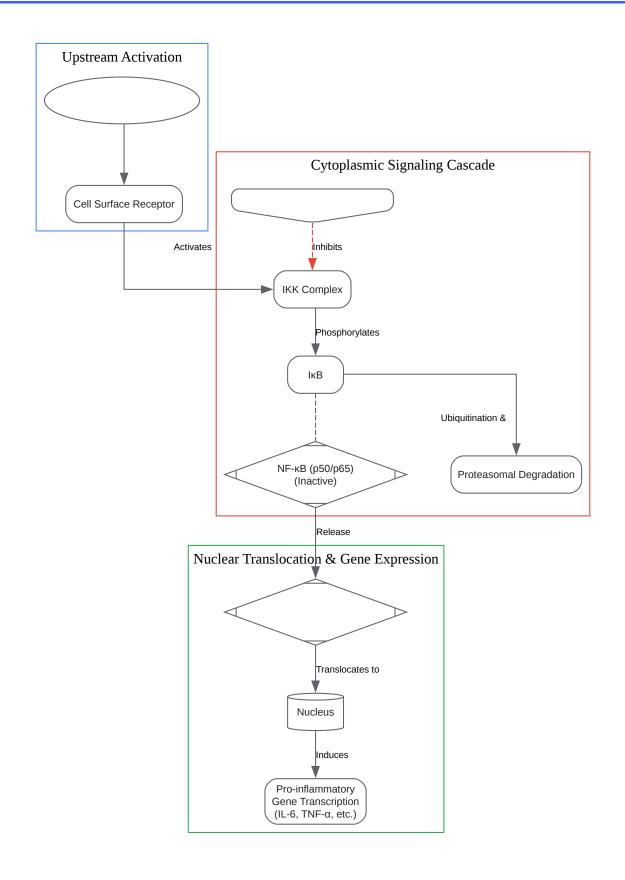
Caption: Workflow for In Vitro Immune Suppression Assay.

Potential Signaling Pathways Modulated by Evoxine/Evodiamine

NF-κB Signaling Pathway

Studies on the related compound, Evodiamine, suggest that it can inhibit the NF-kB signaling pathway, which is a key regulator of inflammation.[3][4][5][6][7]





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Caption: Inhibition of NF-kB Signaling by **Evoxine**.



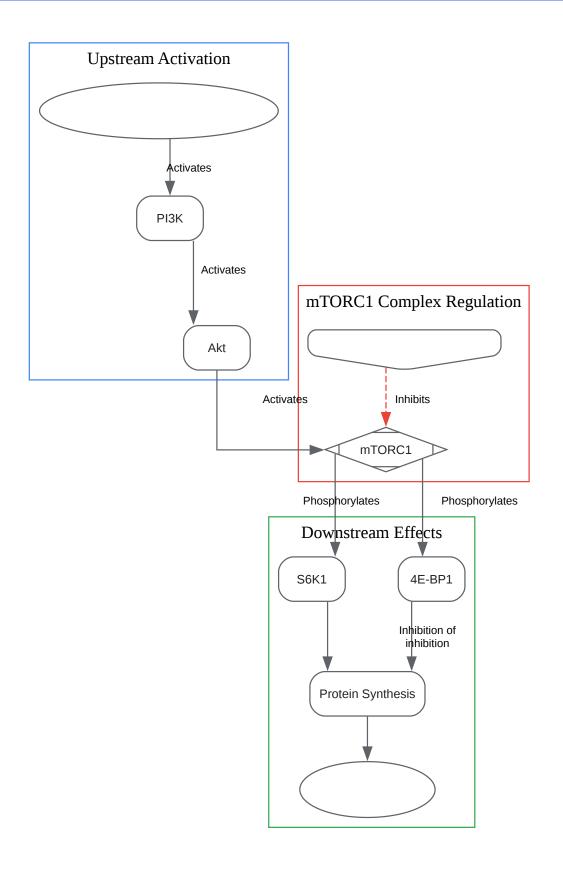




mTOR Signaling Pathway

Evodiamine has also been shown to modulate the mTOR signaling pathway, which is crucial for T-cell growth and proliferation.[18][19][20]





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Caption: Modulation of mTOR Signaling by Evoxine.



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